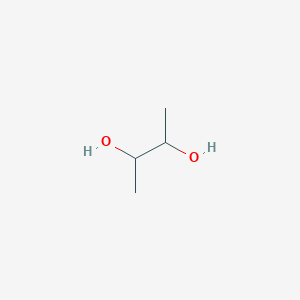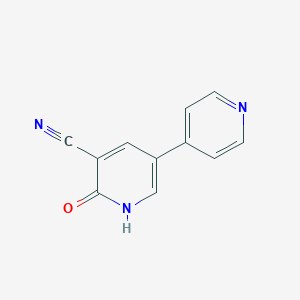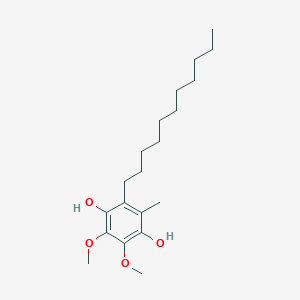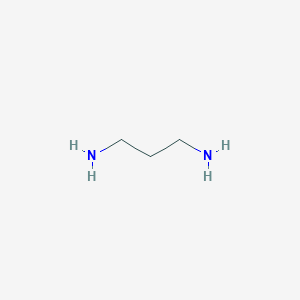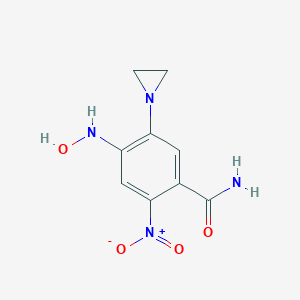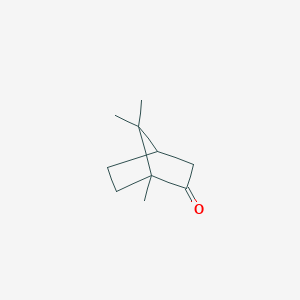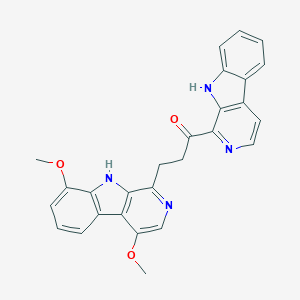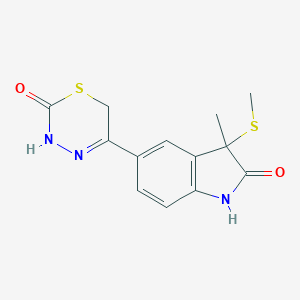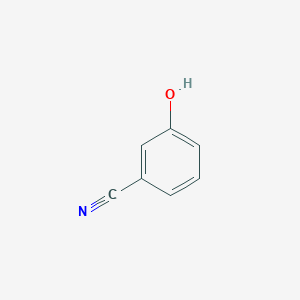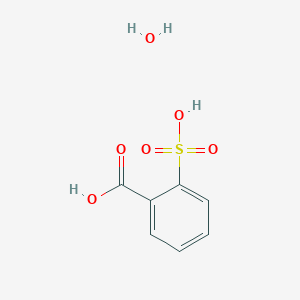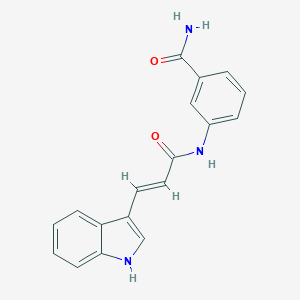
rsc133
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RSC133 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la metilación del ADN y las modificaciones epigenéticas.
Biología: Mejora la reprogramación de células somáticas humanas en células madre pluripotentes y apoya el mantenimiento de estas células en un estado indiferenciado.
Medicina: Potenciales aplicaciones terapéuticas en medicina regenerativa e investigación del cáncer.
Industria: Se utiliza en la producción de líneas de células madre para investigación y fines terapéuticos
Mecanismo De Acción
RSC133 ejerce sus efectos inhibiendo la ADN metiltransferasa 1, una enzima responsable de agregar grupos metilo al ADN. Esta inhibición conduce a cambios en la expresión génica, promoviendo la reprogramación de las células somáticas a un estado pluripotente. Además, this compound inhibe la actividad de la desacetilasa de histonas, lo que aumenta aún más sus efectos epigenéticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
RSC133 se sintetiza a través de una serie de reacciones químicas que involucran derivados del indolLa ruta sintética típicamente involucra el uso de reactivos como dimetilsulfóxido y etanol absoluto, con condiciones de reacción cuidadosamente controladas para asegurar una alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos. El compuesto se produce típicamente como un sólido cristalino, que luego se purifica utilizando técnicas como la cromatografía líquida de alta resolución para lograr una pureza de al menos el 95% .
Análisis De Reacciones Químicas
Tipos de Reacciones
RSC133 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el núcleo del indol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y cloruros de acilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con actividades biológicas únicas.
Comparación Con Compuestos Similares
Compuestos Similares
5-Azacitidina: Otro inhibidor de la ADN metiltransferasa utilizado en la investigación epigenética.
Tricostatina A: Un inhibidor de la desacetilasa de histonas con efectos epigenéticos similares.
Ácido Valproico: Conocido por su actividad inhibitoria de la desacetilasa de histonas y su uso en la investigación de células madre
Unicidad de RSC133
This compound es único debido a su doble inhibición de la ADN metiltransferasa 1 y la desacetilasa de histonas, lo que lo convierte en una potente herramienta para reprogramar células somáticas y mantener las células madre pluripotentes. Esta doble actividad lo diferencia de otros compuestos que normalmente solo se dirigen a una de estas vías .
Propiedades
IUPAC Name |
3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDSQGICKAEGE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418131-46-0 | |
| Record name | 1418131-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?
A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


